molecular formula C21H18ClN3O2S2 B4331262 6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE

6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE

Cat. No.: B4331262
M. Wt: 444.0 g/mol
InChI Key: WEJMGICMHHBMGG-UHFFFAOYSA-N
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Description

6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, substituted with various functional groups such as a 2-chlorobenzyl, 4-ethoxyphenyl, and a methyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyrimidine core. This can be achieved through the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Substituents: The next steps involve the introduction of the 2-chlorobenzyl, 4-ethoxyphenyl, and methyl groups. This can be done through various substitution reactions, such as nucleophilic aromatic substitution or Friedel-Crafts alkylation.

    Final Cyclization and Thioxo Group Introduction: The final step involves the cyclization of the intermediate compounds to form the desired thiazolopyrimidine structure with the thioxo group. This can be achieved through the reaction of the intermediate with sulfur or a sulfur-containing reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has potential biological activity and can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazolopyrimidine core and the various substituents can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

    6-(2-chlorobenzyl)-3-(4-ethoxyphenyl)-5-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one: Similar structure but with an oxo group instead of a thioxo group.

Uniqueness

The uniqueness of 6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific combination of substituents and the thioxo group. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry. The presence of the thioxo group, in particular, can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c1-3-27-16-10-8-15(9-11-16)25-19-18(29-21(25)28)20(26)24(13(2)23-19)12-14-6-4-5-7-17(14)22/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJMGICMHHBMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)C)CC4=CC=CC=C4Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE
Reactant of Route 2
6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE
Reactant of Route 3
Reactant of Route 3
6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE
Reactant of Route 4
6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE
Reactant of Route 5
Reactant of Route 5
6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE
Reactant of Route 6
6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE

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